molecular formula C10H9BrFN B13701331 4-Bromo-3-ethyl-6-fluoro-1H-indole

4-Bromo-3-ethyl-6-fluoro-1H-indole

Cat. No.: B13701331
M. Wt: 242.09 g/mol
InChI Key: YRIINUDJTKEBPJ-UHFFFAOYSA-N
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Description

4-Bromo-3-ethyl-6-fluoro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-ethyl-6-fluoro-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For the specific synthesis of this compound, the following steps can be employed:

    Bromination: Introduction of the bromine atom at the 4-position of the indole ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Ethylation: Introduction of the ethyl group at the 3-position through alkylation reactions using ethyl halides.

    Fluorination: Introduction of the fluorine atom at the 6-position using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-ethyl-6-fluoro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, and appropriate ligands.

Major Products Formed

    Substitution: Formation of 4-substituted derivatives.

    Oxidation: Formation of indole-2,3-diones.

    Reduction: Formation of indoline derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-3-ethyl-6-fluoro-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethyl-6-fluoro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine, ethyl, and fluorine substituents can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    4-Bromoindole: Lacks the ethyl and fluorine substituents, making it less versatile in certain applications.

    3-Ethylindole: Lacks the bromine and fluorine substituents, affecting its reactivity.

    6-Fluoroindole:

Uniqueness

4-Bromo-3-ethyl-6-fluoro-1H-indole is unique due to the combination of bromine, ethyl, and fluorine substituents on the indole ring.

Properties

Molecular Formula

C10H9BrFN

Molecular Weight

242.09 g/mol

IUPAC Name

4-bromo-3-ethyl-6-fluoro-1H-indole

InChI

InChI=1S/C10H9BrFN/c1-2-6-5-13-9-4-7(12)3-8(11)10(6)9/h3-5,13H,2H2,1H3

InChI Key

YRIINUDJTKEBPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CNC2=C1C(=CC(=C2)F)Br

Origin of Product

United States

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